Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic properties. [] It acts by inhibiting the activity of multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. [] These receptors include:
Sunitinib is a small molecule that acts as a multi-targeted receptor tyrosine kinase inhibitor, primarily utilized in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors. It functions by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Sunitinib is commercially available as the malate salt form, enhancing its solubility and bioavailability.
Sunitinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2006 for clinical use. It is synthesized from readily available chemical precursors, making it accessible for pharmaceutical manufacturing.
Sunitinib is classified as an antineoplastic agent and falls under the category of receptor tyrosine kinase inhibitors. Its mechanism of action is primarily through the inhibition of angiogenesis, which is critical for tumor growth and metastasis.
The synthesis of sunitinib involves several multi-step processes that can vary in complexity and yield. A notable method includes an improved synthesis route that utilizes commercially available materials in a solvent-free environment, enhancing efficiency and reducing costs.
Sunitinib has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a kinase inhibitor.
The molecular structure includes:
Sunitinib undergoes various chemical reactions during its synthesis which are crucial for forming its active structure.
Sunitinib's mechanism of action involves selective inhibition of receptor tyrosine kinases that are pivotal in cancer progression.
Clinical studies have shown significant reductions in tumor size among patients treated with sunitinib compared to control groups.
Sunitinib exhibits specific physical and chemical properties that influence its pharmacological efficacy.
Sunitinib is primarily used in oncology for treating:
Additionally, ongoing research explores its potential applications in other malignancies and as part of combination therapies for enhanced efficacy against resistant cancer types .
Sunitinib malate (SU11248) emerged from systematic structure-activity relationship (SAR) optimization of indolin-2-one scaffolds, designed to inhibit multiple tyrosine kinases implicated in tumor angiogenesis and proliferation. Initial screening identified the core structure’s ability to bind ATP pockets of vascular endothelial growth factor receptors (Vascular Endothelial Growth Factor Receptor) while accommodating structural variations permitting simultaneous inhibition of platelet-derived growth factor receptors (Platelet-Derived Growth Factor Receptor) and stem cell factor receptor (KIT) [1] [4]. Rational modifications included:
Biochemical profiling against >80 kinases revealed potent inhibition (half-maximal inhibitory concentration < 50 nM) against Vascular Endothelial Growth Factor Receptor 1/2/3, Platelet-Derived Growth Factor Receptor α/β, KIT, Fms-like tyrosine kinase 3 (Fms-Like Tyrosine Kinase 3), and Rearranged During Transfection (Rearranged During Transfection) [1] [6]. This polypharmacology was intentionally engineered to disrupt compensatory angiogenic pathways—a limitation observed with single-target inhibitors [4]. Computational docking simulations later confirmed that sunitinib’s binding energy (-7.1 kcal/mol) against Vascular Endothelial Growth Factor Receptor 2 could be enhanced through copper complexation (-7.5 kcal/mol), suggesting metal coordination optimizes target engagement [7].
Table 1: Key Kinase Targets and Inhibition Constants of Sunitinib
Kinase Target | Biological Role | Half-Maximal Inhibitory Concentration (nM) |
---|---|---|
Vascular Endothelial Growth Factor Receptor 2 | Angiogenesis regulation | 10-20 |
Platelet-Derived Growth Factor Receptor β | Pericyte recruitment & stromal support | 10-40 |
KIT | Stem cell factor signaling | 5-20 |
Fms-Like Tyrosine Kinase 3 | Hematopoietic progenitor proliferation | 15-30 |
Rearranged During Transfection | Neuronal & endocrine tumor growth | 20-50 |
Data compiled from biochemical assays [1] [3] [4]
Sunitinib achieves multi-kinase inhibition through conformational flexibility and conserved binding motifs. X-ray crystallography demonstrates that sunitinib adopts a U-shaped configuration within the ATP-binding cleft, forming:
Structural conservation across targeted kinases enables analogous interactions:
Molecular dynamics simulations reveal sunitinib’s pyrazole ring enables adaptive binding across kinases with divergent gatekeeper residues (e.g., Val848 in Vascular Endothelial Growth Factor Receptor 2 vs. Thr670 in KIT) [7]. This plasticity underpins its broad efficacy. Copper complexation studies further demonstrate enhanced binding affinity (-7.5 kcal/mol vs. -7.1 kcal/mol for free sunitinib) by coordinating histidine residues in kinase catalytic domains—though iron/zinc complexes show reduced efficacy (-6.9 to -6.8 kcal/mol) [7].
Table 2: Structural Interactions Governing Sunitinib-Kinase Binding
Kinase | Key Binding Interactions | Binding Affinity (kcal/mol) |
---|---|---|
Vascular Endothelial Growth Factor Receptor 2 | H-bonds: Cys917, Glu883, Asp1044; Hydrophobic: Val848, Leu1033 | -7.1 |
Platelet-Derived Growth Factor Receptor β | H-bonds: Glu640, Leu665; Hydrophobic: Ile672, Leu799 | -7.0 |
KIT | H-bonds: Glu640, Cys673; Hydrophobic: Val654, Ala621 | -6.9 |
Fms-Like Tyrosine Kinase 3 | H-bonds: Glu661, Cys694; pi-stacking: Phe691 | -6.8 |
Sunitinib-Copper Complex | Enhanced coordination with His1026 (Vascular Endothelial Growth Factor Receptor 2) | -7.5 |
Structural data derived from crystallographic and docking studies [4] [7]
Target engagement by sunitinib exhibits spatiotemporal heterogeneity influenced by:
Oxygenation Gradients
Hypoxic regions (oxygen partial pressure < 5 mmHg) upregulate Vascular Endothelial Growth Factor Receptor 2/Platelet-Derived Growth Factor Receptor β expression 3-5 fold, increasing sunitinib binding sites. Paradoxically, drug penetration into these regions is impeded by aberrant vasculature, creating sanctuaries with subtherapeutic concentrations [5] [8]. Intravital imaging shows perivascular target saturation occurs within 2 hours post-administration, whereas hypoxic niches require 48–72 hours for partial inhibition [5].
Stromal Interactions
Cancer-associated fibroblasts secrete Platelet-Derived Growth Factor, competitively inhibiting sunitinib binding to Platelet-Derived Growth Factor Receptor β in desmoplastic tumors (e.g., pancreatic adenocarcinoma). This reduces stromal disruption efficacy by 40–60% compared to less fibrotic malignancies (e.g., renal cell carcinoma) [5].
Kinase Mutation-Driven Resistance
Secondary mutations in KIT (e.g., Gatekeeper T670I) reduce sunitinib binding affinity 8-fold by sterically hindering access to the ATP pocket. Similarly, Vascular Endothelial Growth Factor Receptor 2 variants (e.g., Val848Leu) diminish hydrophobic contacts, increasing half-maximal inhibitory concentration to >200 nM [1] [8]. Compensatory Fms-Like Tyrosine Kinase 3 overexpression occurs in 30% of sunitinib-resistant gastrointestinal stromal tumors, restoring proliferative signaling despite KIT inhibition [1].
Ligand-Induced Conformational Changes
Vascular Endothelial Growth Factor binding induces Vascular Endothelial Growth Factor Receptor 2 dimerization and activation-loop phosphorylation, reducing sunitinib’s binding kinetics (association rate reduced from 10⁶ M⁻¹s⁻¹ to 10⁴ M⁻¹s⁻¹). This necessitates higher plasma concentrations (50–100 ng/mL) for sustained target coverage [2] [8].
These dynamics underscore the necessity for patient-specific pharmacodynamic monitoring through phosphorylated Vascular Endothelial Growth Factor Receptor 2/Platelet-Derived Growth Factor Receptor β levels in circulating tumor cells or functional imaging to optimize dosing schedules [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7